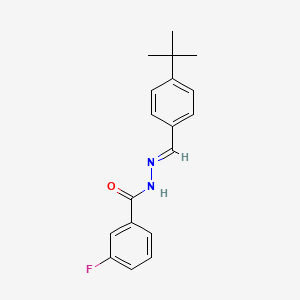

![molecular formula C21H30N2O2S B5509467 8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one belongs to a class of compounds known as diazaspirocycles. These compounds are of interest due to their diverse chemical and physical properties which make them useful in various fields, including organic electronics and medicinal chemistry.

Synthesis Analysis

- The compound is synthesized through a process involving the formation of spiro-annulated structures, typically achieved by reactions of specific precursors under controlled conditions. For instance, Zhou et al. (2001) discussed the synthesis of a related compound, 2,2'-(2,4,8,10-tetrathiaspiro[5.5]undecane-3,9-diylidene)bis(propanedinitrile), highlighting the use of cycloalkylthio groups and cyano groups in the synthesis process (Zhou et al., 2001).

Molecular Structure Analysis

- The structure of diazaspirocycles is characterized by their spiro-annulated formation, which often involves twofold symmetry and push-pull ethylene units. These structures exhibit strong intermolecular interactions and an extended three-dimensional network in the lattice, contributing to their unique properties (Zhou et al., 2001).

Chemical Reactions and Properties

- Diazaspirocycles, including the compound , can undergo various chemical reactions, including Michael addition and cyclization reactions. These reactions are crucial for modifying the compound's properties for specific applications (Islam et al., 2017).

科学的研究の応用

Antihypertensive Agents

Diazaspiro[5.5]undecane derivatives have been investigated for their antihypertensive properties. In a study conducted by Clark et al. (1983), a series of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrated significant antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade, indicating their potential use in managing hypertension [Clark et al., 1983].

Synthetic Methodologies

Research by Islam et al. (2017) developed a new methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization, showcasing the versatility of these compounds in synthetic organic chemistry [Islam et al., 2017]. Aggarwal et al. (2014) further contributed to synthetic methods by reporting a catalyst-free synthesis of nitrogen-containing spiro heterocycles, emphasizing the efficiency and simplicity of their approach [Aggarwal et al., 2014].

Solid-Phase Synthesis

Macleod et al. (2006) described a microwave-assisted solid-phase synthesis for creating piperazines and diazaspirocycles, highlighting the importance of innovative synthesis techniques in producing these compounds efficiently [Macleod et al., 2006].

Molecular Electronic Materials

Zhou et al. (2001) designed and synthesized a compound with a spiro-annulated structure for potential use as a new organic molecular electronic material, demonstrating the diverse applications of diazaspiro[5.5]undecane derivatives beyond pharmaceuticals into materials science [Zhou et al., 2001].

Immunomodulatory Effects

Bavo et al. (2021) explored 3,9-diazaspiro[5.5]undecane-based compounds as γ-aminobutyric acid type A receptor antagonists with an immunomodulatory effect, suggesting a novel therapeutic application for these compounds in modulating immune responses [Bavo et al., 2021].

特性

IUPAC Name |

8-(3-benzylsulfanylpropanoyl)-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2S/c1-2-22-16-21(12-9-19(22)24)11-6-13-23(17-21)20(25)10-14-26-15-18-7-4-3-5-8-18/h3-5,7-8H,2,6,9-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKHWTSQVTXWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCN(C2)C(=O)CCSCC3=CC=CC=C3)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)